(2-(Thiophen-2-yl)oxazol-4-yl)methanamine hydrochloride

physicochemical_properties salt_form_selection drug_discovery

Inconsistent stoichiometry from free-base weighing compromises nanomole-scale DEL library synthesis. This HCl salt (MW 216.69, mp 208-210 °C) is a non-hygroscopic crystalline solid that ensures accurate weighing under ambient conditions. • Enables reliable amide coupling/reductive amination at the 4-aminomethyl handle for Dyrk/Clk inhibitor libraries. • Aqueous solubility ~15 mg/mL facilitates solution-phase chemistry. • ≥98% purity supports reproducible biological outcomes across batches. For procurement managers: a single well-defined reactive handle reduces synthetic risk in parallel automated platforms.

Molecular Formula C8H9ClN2OS
Molecular Weight 216.69 g/mol
Cat. No. B12839994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Thiophen-2-yl)oxazol-4-yl)methanamine hydrochloride
Molecular FormulaC8H9ClN2OS
Molecular Weight216.69 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=CO2)CN.Cl
InChIInChI=1S/C8H8N2OS.ClH/c9-4-6-5-11-8(10-6)7-2-1-3-12-7;/h1-3,5H,4,9H2;1H
InChIKeyBVJMPIIWOBUJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-Oxazole Methanamine HCl: Identity & Physicochemical Baseline


(2-(Thiophen-2-yl)oxazol-4-yl)methanamine hydrochloride (CAS 1049731-26-1) is a heterocyclic small-molecule building block (MW 216.69 g/mol, molecular formula C₈H₉ClN₂OS) composed of a 1,3-oxazole core substituted at the 2-position with a thiophen-2-yl ring and at the 4-position with a methanamine group, presented as the hydrochloride salt . The compound belongs to the broader class of 2,4-disubstituted oxazoles that have been employed as key synthetic intermediates in medicinal chemistry programs targeting kinases (e.g., Dyrk/Clk family) and nuclear receptors (e.g., PPARα/γ) [1]. Commercially, it is available at purities ranging from 95% to 98% from multiple suppliers, with the hydrochloride salt form conferring aqueous solubility of approximately 15 mg/mL and a predicted logP of approximately 1.2 .

Why Analogs Cannot Replace This Compound


Within the thiophene-oxazole methanamine chemotype, even subtle changes in regioisomeric connectivity (2,4- vs. 5,2- vs. 5,4-disubstitution patterns) produce distinct three-dimensional pharmacophore geometries, hydrogen-bonding vectors, and electronic profiles that materially alter target engagement, selectivity, and physicochemical properties [1]. Substituting the thiophene sulfur for furan oxygen, or replacing the 4-aminomethyl with a 2-aminomethyl, changes logP, topological polar surface area, and basicity of the amine—each of which governs solubility, permeability, and metabolic stability in downstream applications [2]. Consequently, generic interchange without head-to-head validation risks batch failure in synthesis, irreproducible biological results, and wasted procurement expenditure [3].

Thiophene-Oxazole Methanamine HCl: Differentiation Evidence


Salt vs. Free Base: Solubility & Handling Advantage

The hydrochloride salt form of (2-(thiophen-2-yl)oxazol-4-yl)methanamine demonstrates substantially improved aqueous solubility and a higher, sharper melting point compared to its free base counterpart. Whereas the free base (CAS 923213-51-8) exhibits a predicted XlogP of approximately 1.4 and lacks the ionic character needed for aqueous formulation, the HCl salt (CAS 1049731-26-1) reduces logP to approximately 0.77 and delivers aqueous solubility of approximately 15 mg/mL . The HCl salt also exhibits a defined melting point of 208–210 °C versus the free base, which remains an amorphous oil or low-melting solid at ambient temperature, directly impacting ease of weighing, storage stability, and batch-to-batch consistency in procurement [1].

physicochemical_properties salt_form_selection drug_discovery

2,4- vs. 5,2-Regioisomer: Dyrk Kinase Selectivity

In a systematic structure-activity relationship (SAR) study of 2,4-bisheterocyclic substituted thiophenes as Dyrk/Clk inhibitors, a 2-(thiophen-2-yl)oxazole derivative bearing diversification at the 4-position of the oxazole (Compound 33*) inhibited Dyrk1A with an IC₅₀ of 0.8 µM, Dyrk1B with an IC₅₀ of 1.0 µM, and Dyrk2 with an IC₅₀ of 1.34 µM, while showing 0% inhibition of CK2α at the tested concentration [1]. In contrast, the regioisomeric 5-(thiophen-2-yl)oxazol-2-yl methanamine scaffold (CAS 791535-26-7) has been reported to exhibit anticancer cytotoxicity with IC₅₀ values as low as 0.65 µM in certain derivatives, targeting a distinct biological profile . This demonstrates that the 2,4-substitution pattern (thiophene at C2, aminomethyl at C4) versus the 5,2-pattern (thiophene at C5, aminomethyl at C2) yields divergent kinase selectivity and cellular activity profiles, making them non-interchangeable for target-focused research.

kinase_inhibition Dyrk1A regioisomeric_selectivity medicinal_chemistry

Thiophene vs. Furan: Lipophilicity & Binding Impact

Replacing the thiophene sulfur in (2-(thiophen-2-yl)oxazol-4-yl)methanamine with oxygen to yield the furan analog (2-(furan-2-yl)oxazol-4-yl)methanamine fundamentally alters both the lipophilicity and electronic character of the scaffold. Thiophene-containing oxazole derivatives have been specifically identified in PPARα/γ dual agonist programs, where the sulfur atom contributes to enhanced binding affinity (Ki values in the low nanomolar range for PPARγ, e.g., Ki = 3 nM for elaborated 5-methyl-2-thiophen-2-yl-oxazole derivatives) compared to oxygen-containing furan analogs which show reduced potency in the same assays [1]. Thiophene's greater polarizability and distinct π-electron distribution compared to furan also modulate π-π stacking interactions with aromatic residues in enzyme active sites and influence oxidative metabolic stability [2].

heteroatom_effect lipophilicity medicinal_chemistry SAR

Purity Grades & Vendor Availability for Reproducibility

(2-(Thiophen-2-yl)oxazol-4-yl)methanamine hydrochloride is commercially available from multiple established suppliers at defined purity grades ranging from 95% (Enamine LLC, Catalog EN300-24550) to 97% (AKSci, Catalog 2280DV) to 98% (Leyan, Catalog 1356832), with the HCl salt form exhibiting a sharp melting point of 208–210 °C that serves as a rapid identity and purity verification checkpoint [1]. In contrast, the free base form (CAS 923213-51-8) is primarily listed at 95% purity without a defined melting point range, making batch quality assessment more challenging . The availability of multiple independent suppliers for the HCl salt reduces single-source procurement risk and enables competitive pricing, while the defined melting point provides a simple, low-cost quality control metric not available for the free base .

chemical_purity quality_control procurement reproducibility

Thiophene-Oxazole Methanamine HCl: Application Scenarios


Dyrk Kinase Inhibitor Development & Chemical Probes

The 2-(thiophen-2-yl)oxazole core with 4-position diversification has been directly validated as a productive scaffold for Dyrk1A, Dyrk1B, and Dyrk2 inhibition with sub-micromolar to low micromolar potency and selectivity over CK2α [1]. This compound serves as a key synthetic intermediate for constructing focused libraries of Dyrk/Clk inhibitors. Researchers developing chemical probes for neurodegenerative diseases (Alzheimer's, where Dyrk1A phosphorylates tau protein) or oncology programs (glioblastoma, where Dyrk1B is implicated) should procure the HCl salt form for its superior aqueous solubility (~15 mg/mL), which facilitates the solution-phase chemistry required for amide coupling and reductive amination at the 4-aminomethyl position .

PPARα/γ Dual Agonist Lead Optimization

Elaborated thiophene-oxazole derivatives incorporating the 2-(thiophen-2-yl)oxazol-4-yl ethoxy linker have demonstrated potent PPARγ binding (Ki = 3 nM) and dual PPARα/γ agonism in rodent models of type 2 diabetes without the adverse effects associated with traditional glitazars [1]. The hydrochloride salt of the core methanamine building block enables direct conjugation to the phenylpropanoic acid warhead via the 4-aminomethyl handle, providing a reliable synthetic entry point for structure-activity relationship exploration . Procurement of the HCl salt over the free base is recommended to ensure consistent reaction stoichiometry in amide bond-forming steps [2].

Fluorescent Probes & Materials Chemistry

The thiophene-oxazole dyad system exhibits fluorescence properties arising from the extended π-conjugation between the electron-rich thiophene donor and the electron-deficient oxazole acceptor [1]. The 4-aminomethyl substituent provides a versatile functionalization handle for conjugation to biomolecules, polymers, or surfaces without disrupting the core chromophore. The hydrochloride salt's defined melting point (208–210 °C) and high purity (up to 98%) ensure reproducible optical properties across batches—a critical requirement for quantitative fluorescence applications where trace impurities can introduce confounding background signals .

DEL & High-Throughput Chemistry Building Block

The primary amine at the 4-position of the oxazole ring provides a single, well-defined reactive handle suitable for DNA-compatible chemistry in DEL synthesis and for automated parallel synthesis platforms [1]. The HCl salt form ensures accurate weighing under ambient conditions (non-hygroscopic crystalline solid with melting point 208–210 °C), which is essential for the precise stoichiometric control demanded by nanomole-scale DEL chemistry where even small weighing errors can lead to library member dropout . The commercial availability at 95–98% purity from multiple vendors supports the bulk procurement needed for large library construction [2].

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